6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole

Antiparasitic drug discovery Medicinal chemistry SAR

A strategic fluorinated benzimidazole scaffold for medicinal chemistry and agrochemical research. The 6-methoxy substitution pattern is critical for antiparasitic potency (IC50 2.46 μM vs Giardia), while the trifluoromethyl group enhances metabolic stability over methyl analogs. Supplied at 97% purity with batch-specific NMR/HPLC/GC data. Ideal for lead optimization and SAR studies targeting protozoan parasites.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
CAS No. 3671-65-6
Cat. No. B1348524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
CAS3671-65-6
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyGPYQJBAVCKSQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6): Procurement Overview for Fluorinated Benzimidazole Scaffold Sourcing


6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 3671-65-6, molecular formula C9H7F3N2O, molecular weight 216.16 g/mol) is a fluorinated benzimidazole derivative characterized by a methoxy substituent at the 6-position and a trifluoromethyl group at the 2-position [1]. The compound is commercially available with a standard purity of 97% and is accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . The trifluoromethyl moiety imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated benzimidazole analogs, which is a key property for its application as a building block in medicinal chemistry and agrochemical research [1].

Why 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 3671-65-6) Cannot Be Substituted by Generic Analogs


The precise substitution pattern of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is critical for its biological and physicochemical profile. Within the 2-(trifluoromethyl)benzimidazole class, activity against protozoa like *Giardia lamblia* and *Entamoeba histolytica* is highly dependent on the nature and position of substituents [1]. Replacing the 6-methoxy group with other moieties (e.g., halogens) or altering its position (e.g., to the 5-position) can result in a significant loss of antiparasitic potency or a change in selectivity [2]. Furthermore, the trifluoromethyl group is a strategic, non-classical bioisostere that improves metabolic stability and membrane permeability compared to methyl analogs, which is a key driver for its selection over 2-methyl benzimidazole derivatives in drug discovery programs [3].

Quantitative Evidence Guide for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) Selection


Antiparasitic Potency vs. Giardia: Quantified Advantage of the 6-Methoxy Substitution

In a study evaluating the structure-activity relationship of 2-(trifluoromethyl)benzimidazoles, the 6-methoxy substituted analog (compound 1f) exhibited an IC50 value of 2.46 μM against *Giardia lamblia* [1]. This potency is markedly superior to that of the unsubstituted parent compound 2-(trifluoromethyl)benzimidazole, which showed an IC50 of 24.23 μM, representing an approximate 10-fold improvement in activity directly attributable to the 6-methoxy substituent [1].

Antiparasitic drug discovery Medicinal chemistry SAR

Physicochemical Property Differentiation: Calculated LogP and Molecular Properties

The introduction of the trifluoromethyl group in 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole provides a substantial increase in lipophilicity compared to non-fluorinated analogs [1]. While a direct experimental LogP for this specific compound is not reported in the peer-reviewed literature, its calculated LogP is 2.59, with a topological polar surface area (tPSA) of 37.9 Ų . This contrasts sharply with the unsubstituted 2-methylbenzimidazole, which would have a significantly lower LogP. This increased lipophilicity is known to enhance membrane permeability and metabolic stability, a key differentiator in drug design [1].

Physicochemical profiling Drug design ADME

Procurement Assurance: Vendor-Supplied Purity and Batch Analytical Data

Procurement of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole from Bidepharm is supported by a guaranteed standard purity of 97% and includes batch-specific analytical documentation, such as NMR, HPLC, or GC traces . This level of quality assurance directly mitigates experimental variability compared to sourcing from suppliers offering lower or unspecified purity grades, which is crucial for reproducibility in both research and industrial applications.

Chemical procurement Quality control Analytical chemistry

Recommended Application Scenarios for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6)


Antiparasitic Lead Optimization and SAR Studies

This compound serves as a validated starting point for medicinal chemistry campaigns targeting *Giardia lamblia* and other protozoan parasites. Its established IC50 of 2.46 μM against *Giardia* [1] provides a baseline for further structural optimization, and the 6-methoxy position is a known handle for modulating antiparasitic activity [2].

Fluorinated Building Block for Drug Discovery

Due to the enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group, this benzimidazole core is a strategic building block in the design of new pharmaceutical candidates. It is particularly useful when replacing a metabolically labile methyl group with a bioisosteric trifluoromethyl moiety [3].

Agrochemical Research and Development

The fluorinated benzimidazole scaffold is a known pharmacophore in the development of novel herbicides and fungicides. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing and screening new analogs in crop protection research [3].

Quality-Controlled Chemical Synthesis and Methodology Development

With a guaranteed purity of 97% and available batch analytical data (NMR, HPLC, GC) , this compound is suitable for use as a reliable starting material in synthetic methodology development and as a standard in analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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